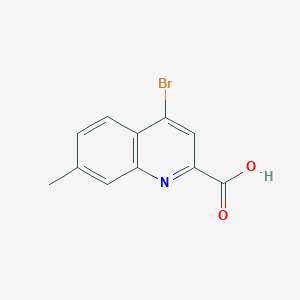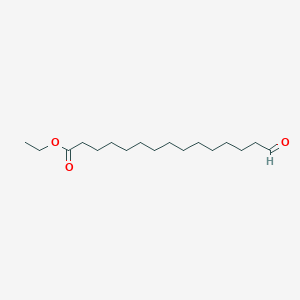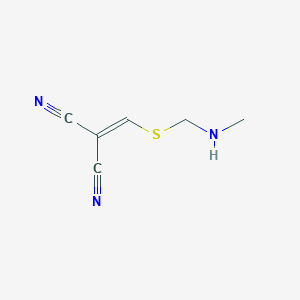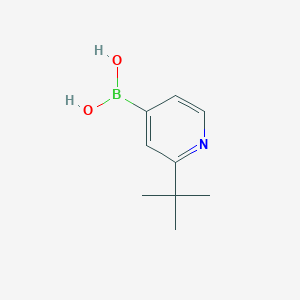
4-Bromo-7-methylquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-7-methylquinoline-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H8BrNO2. It is a derivative of quinoline, which is a fundamental scaffold in medicinal chemistry due to its wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-methylquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the bromination of 7-methylquinoline-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . Another method includes the Ullmann-type coupling reaction where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide and other nucleophiles.
Oxidation/Reduction: Specific reagents and conditions for oxidation and reduction reactions are less documented but may involve standard oxidizing or reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .
Scientific Research Applications
4-Bromo-7-methylquinoline-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Bromo-7-methylquinoline-2-carboxylic acid is not fully elucidated. it is believed to interact with various molecular targets and pathways, potentially involving DNA intercalation or enzyme inhibition. Further research is needed to fully understand its molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2-methylquinoline-4-carboxylic acid
- 2-Phenylquinoline-4-carboxylic acid
- Quinoline-4-carboxylic acid
Uniqueness
4-Bromo-7-methylquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H8BrNO2 |
|---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
4-bromo-7-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO2/c1-6-2-3-7-8(12)5-10(11(14)15)13-9(7)4-6/h2-5H,1H3,(H,14,15) |
InChI Key |
NFGOWMDHHCMFFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=N2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-3-(chloromethyl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B12962608.png)
![2-[[2-(4-Chloro-3-methylphenyl)-2-oxoethyl]thio]-4-hydroxy-6-(2-thienyl)pyrimidine-5-carbonitrile](/img/structure/B12962616.png)

![tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate](/img/structure/B12962623.png)

![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylic acid](/img/structure/B12962626.png)






![(2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-4-YL)boronic acid](/img/structure/B12962667.png)
